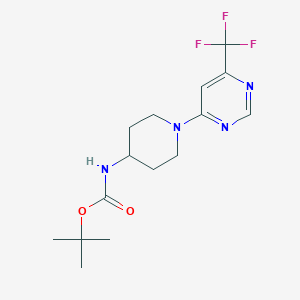

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate

概要

説明

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C15H21F3N4O2 It is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine ring

準備方法

The synthesis of tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions to introduce the trifluoromethyl group.

Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be done through cyclization reactions.

Attachment of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions.

Formation of the carbamate linkage: The final step involves the formation of the carbamate linkage, which can be achieved through the reaction of the piperidine derivative with tert-butyl chloroformate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反応の分析

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological targets.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a lead compound in drug discovery.

Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

作用機序

The mechanism of action of tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the targets being studied.

類似化合物との比較

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

tert-Butyl 1-(6-ethoxypyrimidin-4-yl)piperidin-4-ylcarbamate: This compound has an ethoxy group instead of a trifluoromethyl group, which may affect its chemical and biological properties.

tert-Butyl 1-(6-methylpyrimidin-4-yl)piperidin-4-ylcarbamate: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in reactivity and interactions with biological targets.

tert-Butyl 1-(6-chloropyrimidin-4-yl)piperidin-4-ylcarbamate: The chloro group can introduce different electronic and steric effects compared to the trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.

生物活性

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate is a synthetic organic compound with the molecular formula C15H21F3N4O2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and applications in drug discovery.

Chemical Structure and Properties

The compound features a piperidine ring and a trifluoromethyl-substituted pyrimidine ring , which contribute to its unique chemical behavior and biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C15H21F3N4O2 |

| Molecular Weight | 346.35 g/mol |

| CAS Number | 1329672-93-6 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound exhibits antibacterial activity against both susceptible and drug-resistant strains of gram-positive bacteria. The proposed mechanism involves the depolarization of the bacterial cytoplasmic membrane , leading to a loss of membrane potential and subsequent cell death.

Antibacterial Properties

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. Its action is characterized by:

- Inducing Membrane Disruption : The compound disrupts essential cellular processes by compromising the integrity of bacterial membranes.

Anticancer Potential

While primarily noted for its antibacterial properties, preliminary studies suggest potential anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that further exploration into its cytotoxic effects might be warranted .

Research Findings and Case Studies

- Antibacterial Efficacy : A study evaluating the compound's efficacy against Staphylococcus aureus reported a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Structure-Activity Relationship (SAR) : Investigations into various derivatives of similar compounds have established that modifications to the trifluoromethyl group can significantly alter biological activity. For instance, replacing trifluoromethyl with other substituents often results in diminished efficacy against bacterial targets .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| tert-Butyl 1-(6-chloropyrimidin-4-yl)piperidin-4-ylcarbamate | Moderate | Low |

| tert-butyl 1-(6-methylpyrimidin-4-yl)piperidin-4-ylcarbamate | Low | High |

特性

IUPAC Name |

tert-butyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)21-10-4-6-22(7-5-10)12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEHSCPPXSIMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。